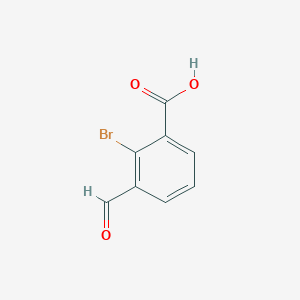

2-Bromo-3-formylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

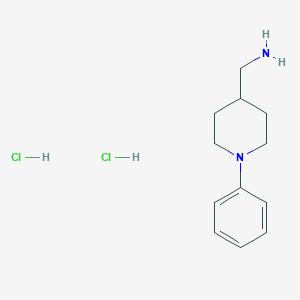

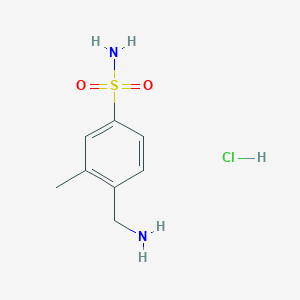

2-Bromo-3-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance and is typically stored at ambient temperature or in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-formylbenzoic acid is1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-3-formylbenzoic acid is a solid substance . It is typically stored at ambient temperature or in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Isoindolobenzoxazinones : 2-Formylbenzoic acids, including 2-bromo-3-formylbenzoic acid, are used in single-stage reactions to synthesize novel series of isomeric isoindolobenzoxazinones, a type of heterocyclic compound. X-ray analysis helps to study the molecular structure of these compounds (Gromachevskaya et al., 2010).

Synthesis of Functionalized Isoindolinones

- Palladium-Catalyzed Carbonylation : Various 2-bromoanilines undergo palladium-catalyzed carbonylation with 2-formylbenzoic acid, leading to the synthesis of functionalized isoindolinones. This method is highlighted for its versatility and efficiency in producing these compounds (Natte et al., 2014).

Scale-Up Synthesis

- Efficient Scale-Up Synthesis : The compound demonstrates potential in the scale-up synthesis of biologically important compounds, showcasing its relevance in industrial chemistry and pharmaceutical research (Seto et al., 2019).

Molecular Recognition Study

- Supramolecular Assemblies : It's used in molecular recognition studies, particularly in the syntheses and structural analysis of molecular adducts with N-donor compounds. This explores the interactions between various functional groups in a molecular context (Varughese & Pedireddi, 2006).

Synthesis of Heterocyclic Compounds

- Enantioenriched Derivatives : Transformations of 2-formylbenzoic acid, a category to which 2-bromo-3-formylbenzoic acid belongs, provide direct access to a range of heterocyclic organic compounds like phthalides and isoindolinones, important in various chemical and pharmaceutical applications (Niedek et al., 2016).

Solid-State NMR Study

- Characterization of Acylbenzoic Acids : The compound is also significant in the solid-state 17O NMR characterization of acylbenzoic acids, aiding in the understanding of the structural aspects of these acids in the solid state (Kong, Dai, & Wu, 2017).

Synthesis of Phosphonate Derivatives

- Phosphonate Phthalides Synthesis : It is utilized in reactions to synthesize 3-phosphonate phthalides, showcasing its applicability in the creation of specialized chemical compounds (Zhang, Kim, & Jang, 2017).

Safety and Hazards

properties

IUPAC Name |

2-bromo-3-formylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVNRCZTFKBHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-formylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1383415.png)

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)